4-(Methylsulfinyl)pyridine

Description

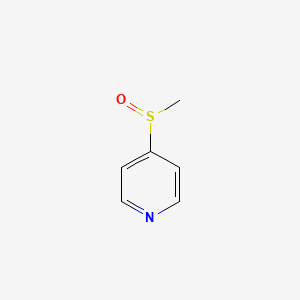

4-(Methylsulfinyl)pyridine is a pyridine derivative featuring a methylsulfinyl (-S(O)CH₃) substituent at the 4-position. The sulfinyl group introduces both polar and electron-withdrawing characteristics, influencing the compound’s reactivity, solubility, and biological interactions. These derivatives are prevalent in medicinal chemistry due to their roles in enzyme inhibition, receptor binding, and metabolic stability .

Properties

IUPAC Name |

4-methylsulfinylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-9(8)6-2-4-7-5-3-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVLELBIMWJSDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70516289 | |

| Record name | 4-(Methanesulfinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21948-76-5 | |

| Record name | 4-(Methylsulfinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21948-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methanesulfinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Methylsulfinyl)pyridine can be synthesized through several methods. One common approach involves the oxidation of 4-(methylsulfanyl)pyridine using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) . The reaction typically occurs under mild conditions, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for industrial applications.

Chemical Reactions Analysis

Oxidation Reactions

The sulfinyl group (-S(O)-) can undergo further oxidation to form sulfonyl derivatives under controlled conditions:

Mechanistic Insight :

-

The sulfinyl group acts as an electron-deficient center, making it susceptible to nucleophilic oxidation.

-

Hydrogen peroxide in acetic acid facilitates the conversion to sulfonyl via a two-electron oxidation mechanism.

Reduction Reactions

The sulfinyl moiety can be reduced to thioether (-S-) or thiol (-SH) derivatives:

Mechanistic Insight :

-

NaBH₄ with NiCl₂ operates via a radical pathway, selectively reducing the sulfinyl group without affecting the pyridine ring .

-

LiAlH₄ induces cleavage of the S-O bond, yielding thiols under harsh conditions .

Substitution Reactions

The electron-deficient C2 and C6 positions of the pyridine ring participate in nucleophilic substitution:

Mechanistic Insight :

-

Bromination at C2 is favored due to the directing effect of the sulfinyl group .

-

Copper-catalyzed amination proceeds via a radical intermediate, confirmed by ESR studies .

Cycloaddition and Coupling Reactions

The sulfinyl group modulates reactivity in cross-coupling and cycloaddition pathways:

pH-Dependent Stability and Rearrangement

The sulfinyl group confers pH-sensitive behavior:

| Condition | Observation | Ref. |

|---|---|---|

| Acidic (pH < 3) | Rearrangement to sulfenamide via N–S bond cleavage | |

| Neutral (pH 7.4) | Stable for >24 h in aqueous buffer | |

| Basic (pH > 10) | Partial hydrolysis to sulfonate |

Key Research Findings

-

Regioselectivity : The sulfinyl group directs electrophilic substitution to the C2 position (meta to S=O) .

-

Radical Stability : Electron paramagnetic resonance (EPR) studies confirm persistent pyridine-boryl radical intermediates in coupling reactions .

-

Biological Relevance : Derivatives exhibit COX-2 inhibition (IC₅₀ = 25–75 nM) via hydrogen bonding with the enzyme’s active site .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

4-(Methylsulfinyl)pyridine is utilized as a key intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—including oxidation and reduction—makes it valuable for creating diverse derivatives. For instance, it can be oxidized to form 4-(methylsulfonyl)pyridine or reduced to yield 4-(methylsulfanyl)pyridine, facilitating the development of new compounds with tailored properties.

Table 1: Chemical Reactions of this compound

| Reaction Type | Product | Description |

|---|---|---|

| Oxidation | 4-(Methylsulfonyl)pyridine | Formation through oxidizing agents like H2O2 |

| Reduction | 4-(Methylsulfanyl)pyridine | Formation via reducing agents such as NaBH4 |

| Substitution | Various substituted pyridines | Reactivity with halogens and alkylating agents |

Potential Therapeutic Uses

Research has indicated that this compound exhibits noteworthy biological activities, including anti-inflammatory and antimicrobial properties. Studies have shown its potential in inhibiting specific enzymes and signaling pathways, which may contribute to its therapeutic effects against various diseases .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of synthesized pyridine derivatives against multidrug-resistant pathogens. Among the compounds tested, those containing the methylsulfinyl group demonstrated significant inhibitory effects against strains such as MRSA (Methicillin-resistant Staphylococcus aureus), highlighting their potential as novel antibiotics .

Industrial Applications

Pharmaceutical Development

The compound is increasingly recognized for its role in pharmaceutical formulations. It serves as an essential building block for developing new drugs targeting inflammatory diseases and infections. The versatility of this compound allows for modifications that enhance solubility and bioavailability, critical factors in drug design .

Table 2: Industrial Applications of this compound

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used in the synthesis of anti-inflammatory agents |

| Agrochemicals | Potential use in developing crop protection products |

| Fine Chemicals | Employed in the production of specialty chemicals |

Mechanism of Action

The mechanism of action of 4-(Methylsulfinyl)pyridine involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes and signaling pathways, leading to its observed biological effects . For example, it may inhibit the activity of certain kinases involved in inflammatory responses, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of the sulfur-containing substituent significantly impacts molecular properties. Key comparisons include:

*Calculated based on molecular formula.

Key Observations :

- Polarity : Sulfonyl > sulfinyl > sulfanyl. This affects solubility and membrane permeability.

- Stability : Sulfonyl groups resist further oxidation, whereas sulfanyl groups are oxidation-prone. Sulfinyl groups occupy an intermediate state .

- Biological Interactions : Sulfonyl and sulfinyl groups enhance hydrogen bonding and electrostatic interactions with target proteins, critical for enzyme inhibition .

COX-2 Inhibition

- 4-(Methylsulfonyl)phenyl derivatives (e.g., imidazo[1,2-a]pyridines) exhibit potent COX-2 inhibition (IC₅₀ = 0.07–0.08 µM) with high selectivity indices (SI = 217–291) .

Kinase Inhibition

- SB203580 : A p38 MAPK inhibitor containing a 4-(methylsulfonyl)phenyl group. Its sulfonyl moiety stabilizes binding via hydrogen bonds .

- Etoricoxib impurity P : A 4-(methylsulfonyl)phenyl-furan-pyridine derivative. The sulfonyl group contributes to COX-2 selectivity .

Comparison :

Sulfonyl-containing compounds generally show higher target affinity than sulfanyl analogs due to enhanced polar interactions. Sulfinyl derivatives remain underexplored but could offer tunable activity.

Biological Activity

4-(Methylsulfinyl)pyridine, a compound with notable biological properties, has been the subject of various studies focusing on its pharmacological potential. This article synthesizes findings from multiple research sources, detailing its biological activity, including antimicrobial, anti-inflammatory, and antidiabetic effects.

This compound is a derivative of pyridine with a methylsulfinyl group that enhances its solubility and bioactivity. The synthesis typically involves the oxidation of methylthio derivatives or direct chlorination methods, which yield compounds suitable for further biological evaluation .

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study synthesized several 2-(4-methylsulfonylphenyl) indole derivatives, which were tested against various bacterial strains. The most potent compound demonstrated high antibacterial activity against MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii, with growth inhibition percentages ranging from 85.76% to 97.76% at therapeutic doses .

| Compound | Target Bacteria | Growth Inhibition (%) |

|---|---|---|

| 7g | MRSA | 97.76 |

| 7g | E. coli | 95.12 |

| 7g | K. pneumoniae | 92.34 |

| 7g | P. aeruginosa | 90.45 |

| 7g | A. baumannii | 85.76 |

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound derivatives have also been documented, particularly in their role as COX-2 inhibitors. Compounds synthesized in one study showed selective inhibition towards COX-2 over COX-1, suggesting potential for safer anti-inflammatory therapies with reduced gastrointestinal side effects compared to traditional NSAIDs .

| Compound | COX-2 Inhibition (%) | Reference Drug |

|---|---|---|

| 7a | 75 | Indomethacin |

| 7b | 80 | Celecoxib |

3. Antidiabetic Activity

Another significant aspect of the biological activity of this compound is its role in glycemic control. Studies have shown that certain derivatives act as GPR119 agonists, which are associated with insulin secretion and glucose homeostasis. One compound exhibited an EC50 value of 25 nM in cAMP assays and effectively reduced blood glucose levels in diabetic mice models .

Case Study: GPR119 Agonism

In a pivotal study, researchers designed a series of GPR119 agonists based on the structure of this compound derivatives. These compounds were evaluated for their ability to stimulate insulin secretion in vitro and demonstrated significant reductions in blood glucose levels during oral glucose tolerance tests (OGTT) in both normal and type 2 diabetic mice .

Q & A

Q. What are the recommended methods for synthesizing 4-(methylsulfinyl)pyridine derivatives, and how can reaction conditions be optimized for yield?

Synthesis of this compound derivatives typically involves oxidation of the corresponding sulfide precursor. For example, compounds like SB 203580 and Tie2 kinase inhibitors (e.g., Tie2-IN-5) incorporate the 4-(methylsulfinyl)phenyl group via controlled oxidation using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Reaction optimization includes monitoring pH, temperature, and stoichiometry to avoid overoxidation to sulfones. Post-synthesis purification often employs column chromatography or recrystallization to achieve >99% purity, as seen in kinase inhibitor preparations .

Q. How should researchers characterize the purity and structural integrity of this compound-containing compounds?

Key techniques include:

- NMR Spectroscopy : Proton and carbon NMR verify structural assignments, particularly the sulfinyl group’s chiral center (if present) and aromatic proton coupling patterns .

- HPLC/UPLC : Used to confirm purity (>98–99%), as specified for compounds like SB 203580 hydrochloride and Tie2 kinase inhibitors .

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound derivatives in laboratory settings?

- Toxicity : Acute toxicity (Category 4 for oral, dermal, and inhalation routes) requires use of PPE (gloves, lab coats, goggles) and fume hoods .

- Storage : Store at –20°C in airtight containers to prevent degradation, as recommended for kinase inhibitors like SB 203580 .

- Disposal : Follow institutional guidelines for hazardous organic waste, particularly for compounds with acute toxicity classifications .

Advanced Research Questions

Q. How does the 4-(methylsulfinyl) substituent influence the selectivity and potency of kinase inhibitors like SB 203580 and Tie2 inhibitors?

The sulfinyl group enhances binding affinity to kinase ATP pockets through polar interactions. For example:

- SB 203580 : The 4-(methylsulfinyl)phenyl group contributes to p38 MAPK inhibition (IC50 = 25–250 nM) by forming hydrogen bonds with conserved residues (e.g., Met109). However, off-target activity against GSK3 and RIP2 kinases suggests steric and electronic tuning is critical for selectivity .

- Tie2-IN-5 : The same substituent improves Tie2 kinase inhibition (IC50 = 250 nM) by stabilizing hydrophobic interactions in the active site . Comparative molecular docking studies are recommended to explore substituent effects.

Q. What strategies can resolve discrepancies in reported biological activities of this compound derivatives across different studies?

- Assay Conditions : Variations in ATP concentrations or buffer pH (e.g., Tris vs. HEPES) may alter IC50 values. Standardize protocols using reference inhibitors .

- Compound Purity : Impurities ≥1% (e.g., residual solvents) can skew results. Validate purity via orthogonal methods (HPLC, NMR) .

- Cell Models : Differences in cell permeability (e.g., SB 203580’s cell-permeable nature) or metabolic stability may explain divergent in vivo/in vitro outcomes .

Q. What experimental approaches are used to study the metabolic stability and degradation pathways of this compound derivatives in pharmacological research?

- Microsomal Assays : Incubate compounds with liver microsomes (human/rodent) to identify oxidative metabolites. LC-MS/MS tracks sulfoxide-to-sulfone conversion .

- Radiolabeling : Use ³⁵S-labeled analogs to trace metabolic pathways and quantify excretion routes .

- Forced Degradation Studies : Expose compounds to heat, light, or acidic/basic conditions to assess stability. SB 203580 derivatives, for instance, degrade under prolonged light exposure, necessitating amber vials for storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.